4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a synthetic chemical compound with a complex molecular structure, encompassing a range of functional groups such as amides, pyrazoles, and difluoromethyl groups
Preparation Methods
The preparation of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes. These might include:
Synthetic Routes and Reaction Conditions
: Starting with the synthesis of intermediate compounds like 1-(difluoromethyl)-1H-pyrazole, followed by carbonylation and coupling reactions to introduce the required functional groups.
Industrial Production Methods
: Industrial synthesis might involve scalable procedures incorporating catalytic processes and optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions such as:
Types of Reactions
: Oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: Commonly used reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, under controlled temperature and pressure conditions.
Major Products Formed
: These reactions can yield diverse products, depending on the specific reagents and conditions employed, which may include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound finds applications in several scientific domains:
Chemistry
: It is used as a building block in the synthesis of more complex molecules and materials.
Biology
: It serves as a tool for probing biological pathways and mechanisms.
Medicine
: Potential pharmaceutical applications for developing new drugs due to its biological activity.
Industry
: Utilized in the development of materials with specialized properties.
Mechanism of Action
The compound exerts its effects through intricate mechanisms involving molecular targets and pathways:
Molecular Targets
: It might interact with specific proteins or enzymes, modulating their activity.
Pathways Involved
: These interactions can affect various biochemical pathways, influencing processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparing 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-N-phenyl-1H-pyrazole-3-carboxamide with similar compounds highlights its uniqueness:
Unique Structural Features
: The presence of both difluoromethyl and pyrazole groups distinguishes it from other compounds.
Similar Compounds
: Related compounds may include analogs with variations in functional groups or substituents, each exhibiting different chemical and biological properties.
This detailed exploration of this compound covers its synthesis, reactions, applications, mechanisms, and comparisons, underscoring its significance and potential in various fields of research.
Properties
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-phenylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c1-2-24-10-12(22-15(26)13-8-9-20-25(13)17(18)19)14(23-24)16(27)21-11-6-4-3-5-7-11/h3-10,17H,2H2,1H3,(H,21,27)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALZOQCKPBTZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=NN3C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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